molecular formula C21H24N4OS B6754287 N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B6754287
M. Wt: 380.5 g/mol
InChI Key: JRTQDOBJIZYKKG-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a pyridine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-21(2,3)19-24-16-7-6-15(13-18(16)27-19)23-20(26)25-12-4-5-17(25)14-8-10-22-11-9-14/h6-11,13,17H,4-5,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTQDOBJIZYKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCCC3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, benzothiazole derivatives, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include modulation of oxidative stress, inhibition of inflammatory mediators, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butyl-1,3-benzothiazol-6-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

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